molecular formula C13H6Cl4O B1302296 3,3',4,5'-Tetrachlorobenzophenone CAS No. 844885-32-1

3,3',4,5'-Tetrachlorobenzophenone

Cat. No.: B1302296
CAS No.: 844885-32-1
M. Wt: 320 g/mol
InChI Key: DICKMPDMUNAUKC-UHFFFAOYSA-N
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Description

3,3’,4,5’-Tetrachlorobenzophenone is an organic compound with the molecular formula C13H6Cl4O. It is a chlorinated derivative of benzophenone, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,5’-Tetrachlorobenzophenone typically involves the chlorination of benzophenone derivatives. One common method includes the reaction of benzophenone with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the benzene rings.

Industrial Production Methods: In industrial settings, the production of 3,3’,4,5’-Tetrachlorobenzophenone may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,5’-Tetrachlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated benzophenone derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Tetrachloroquinones.

    Reduction: Dichlorobenzophenones.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,3’,4,5’-Tetrachlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,3’,4,5’-Tetrachlorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but its chlorinated structure suggests potential for strong binding interactions.

Comparison with Similar Compounds

  • 3,3’,4,4’-Tetrachlorobenzophenone
  • 3,4,5-Trichlorobenzophenone
  • 2,3,5,6-Tetrachlorobenzophenone

Comparison: 3,3’,4,5’-Tetrachlorobenzophenone is unique due to the specific positioning of chlorine atoms, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and chemical behavior. These differences make it suitable for specific applications where other chlorinated benzophenones may not be as effective.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICKMPDMUNAUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375224
Record name 3,3',4,5'-Tetrachlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-32-1
Record name 3,3',4,5'-Tetrachlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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